DMH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

Quinoline-based compounds have been known to exhibit a wide range of biological activities and can interact with various cellular targets .

Mode of Action

It’s known that quinoline-based compounds can interact with cells and exhibit various pharmacological effects .

Biochemical Pathways

Quinoline-based compounds are known to interact with various biochemical pathways, influencing a wide range of biological activities .

Result of Action

Quinoline-based compounds are known to exhibit a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and reagents like potassium carbonate (K2CO3) under controlled temperatures .

Industrial Production Methods: Industrial production of DMH2 involves scaling up the laboratory synthesis process. The key steps include:

- Formation of the pyrazolo[1,5-a]pyrimidine core.

- Introduction of the quinoline moiety.

- Addition of the morpholine group. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions: DMH2 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halogenated compounds and bases like potassium carbonate (K2CO3) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) are used

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further analyzed for their biological activity .

Scientific Research Applications

DMH2 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool compound to study BMP signaling pathways.

Biology: Investigates the role of BMP receptors in cellular processes.

Medicine: Explores potential therapeutic applications in cancer treatment, particularly lung cancer.

Industry: Utilized in the development of new drugs targeting BMP receptors .

Comparison with Similar Compounds

- DMH1

- LDN-193189

- Dorsomorphin

Comparison: DMH2 is unique in its high selectivity for BMP type I receptors and its potent inhibitory effects on BMP signaling. Compared to DMH1 and LDN-193189, this compound demonstrates greater efficacy in downregulating Id1 and Id3 proteins and inhibiting cell proliferation .

Biological Activity

DMH2, a selective antagonist of bone morphogenetic protein (BMP) type I receptors, has garnered attention in various biological studies due to its potential therapeutic applications in cancer and liver regeneration. This article explores the biological activity of this compound, emphasizing its mechanisms of action, effects on cell proliferation, and relevant case studies.

This compound functions primarily by inhibiting BMP signaling pathways, which are crucial for various cellular processes, including proliferation, differentiation, and apoptosis. The compound selectively targets BMP type I receptors such as ALK2 and ALK3, leading to a reduction in downstream signaling events mediated by SMAD proteins.

Key Findings on Mechanism

- Inhibition of SMAD Phosphorylation : this compound has been shown to decrease the phosphorylation of SMAD1/5/8 in liver tissues, indicating effective inhibition of BMP signaling in vivo .

- Cell Line Studies : In H1299 lung cancer cells, this compound significantly downregulated ALK3 activity more effectively than other BMP antagonists like DMH1 and LDN . This inhibition correlated with reduced cell proliferation.

Biological Activity in Liver Regeneration

Research indicates that this compound enhances hepatocyte proliferation during liver regeneration. In a study involving adult mice, administration of this compound resulted in a dose-dependent increase in hepatocyte proliferation:

| Dose (mg/kg) | Hepatocyte Proliferation (%) | Statistical Significance (p-value) |

|---|---|---|

| 0.5 | 13.7 | Not significant |

| 1 | 27.6 | 0.056 |

| 2 | 26.9 | 0.027 |

These results suggest that this compound may play a critical role in liver regeneration by promoting cell division .

Effects on Cancer Cell Lines

This compound has shown promising results in inhibiting the proliferation of various cancer cell lines, particularly lung cancer cells. A study demonstrated that this compound caused a dose-dependent decrease in the proliferation of H1299 cells within 24 hours, with more pronounced effects observed at 48 hours:

| Time Point | Proliferation Reduction (%) |

|---|---|

| 24 hours | Significant reduction |

| 48 hours | More profound effect |

The downregulation of key proteins such as XIAP and TAK1 was also noted, further supporting its potential as an anticancer agent .

Pharmacokinetic Profile

The pharmacokinetics of this compound indicate its distribution and clearance rates, which are vital for understanding its therapeutic potential:

| Parameter | Value |

|---|---|

| Clearance (mL/min/kg) | 250 |

| Plasma Protein Binding (%) | 98.60 |

| Volume of Distribution (L/kg) | 0.95 |

These parameters suggest that while this compound is potent in vitro, its pharmacokinetic profile may limit its effectiveness in vivo .

Case Studies

Several case studies have highlighted the clinical implications of this compound:

- Liver Regeneration Studies : In vivo studies demonstrated that this compound enhances liver regeneration post-hepatectomy by promoting hepatocyte proliferation through BMP inhibition .

- Cancer Treatment Trials : Clinical trials involving lung cancer patients have explored the use of this compound as an adjunct therapy to standard treatments, focusing on its ability to enhance therapeutic efficacy by targeting BMP pathways .

Properties

IUPAC Name |

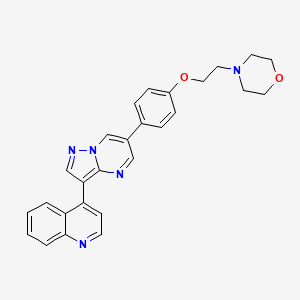

4-[2-[4-(3-quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O2/c1-2-4-26-24(3-1)23(9-10-28-26)25-18-30-32-19-21(17-29-27(25)32)20-5-7-22(8-6-20)34-16-13-31-11-14-33-15-12-31/h1-10,17-19H,11-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLXRNZCYAYUED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2) interact with its target and what are the downstream effects?

A: this compound acts as an antagonist of activin receptor-like kinase 3 (ALK3), a type of BMP receptor []. By binding to ALK3, this compound blocks the phosphorylation of SMAD proteins, which are downstream signaling molecules in the BMP pathway []. This inhibition of BMP signaling ultimately leads to enhanced liver regeneration after partial hepatectomy [].

Q2: What is the evidence for the in vivo efficacy of this compound in promoting liver regeneration?

A: In the study by [], this compound was tested in a mouse model of partial hepatectomy. The researchers found that administration of this compound led to a significant increase in liver weight compared to control animals, indicating enhanced liver regeneration []. Additionally, they observed that this compound treatment increased serum interleukin-6 levels and signal transducer and activator of transcription 3 phosphorylation in the liver, both of which are associated with liver regeneration [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.